molecular formula C9H7NO B11921423 Quinolin-6(8aH)-one CAS No. 344796-83-4

Quinolin-6(8aH)-one

Cat. No.: B11921423
CAS No.: 344796-83-4
M. Wt: 145.16 g/mol
InChI Key: VYSVBQOUHOJSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolin-6(8aH)-one is a heterocyclic aromatic organic compound that belongs to the quinoline family. It is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinolin-6(8aH)-one can be synthesized through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Another method involves the Pfitzinger reaction, which uses isatin and aniline derivatives in the presence of a base, such as sodium hydroxide, to form the quinoline ring system.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes that involve the use of high-pressure reactors and continuous flow systems. These methods ensure high yields and purity of the final product. The choice of method depends on the desired scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

Quinolin-6(8aH)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinic acid.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures and solvents.

Major Products Formed

    Oxidation: Quinolinic acid.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Nitroquinoline, sulfoquinoline, halogenated quinoline derivatives.

Scientific Research Applications

Quinolin-6(8aH)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: this compound derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Quinolin-6(8aH)-one and its derivatives varies depending on the specific application. In biological systems, these compounds often interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. For example, some derivatives inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Quinolin-6(8aH)-one can be compared with other similar compounds, such as:

    Quinoline: A parent compound with a similar structure but lacking the ketone group at the 6-position.

    Quinolin-6-ol: A hydroxylated derivative with a hydroxyl group at the 6-position instead of a ketone group.

    Quinolin-6-amine: An amine derivative with an amino group at the 6-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

344796-83-4

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

8aH-quinolin-6-one

InChI

InChI=1S/C9H7NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-6,9H

InChI Key

VYSVBQOUHOJSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=O)C=CC2N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.